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molecular formula C14H19NO2 B8486255 2-Cyclopentyl-6-methyl-isonicotinic acid ethyl ester

2-Cyclopentyl-6-methyl-isonicotinic acid ethyl ester

Cat. No. B8486255
M. Wt: 233.31 g/mol
InChI Key: ONRZMCNIOIELKC-UHFFFAOYSA-N
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Patent
US08580824B2

Procedure details

Under argon, Pd(dppf) (200 mg, 0.245 mmol) is added to a solution of 2-chloro-isonicotinic acid ethyl ester (4.80 g, 24.0 mmol) in dioxane (60 mL). A solution of cyclopentyl zinc chloride (50 mL, 24.0 mmol, ˜2 M solution in THF) is added dropwise. The mixture is stirred at 75° C. for 2 h before it is cooled to rt, carefully diluted with water and extracted twice with EA. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 2-cyclopentyl-6-methyl-isonicotinic acid ethyl ester (3.96 g) as an oil; LC-MS: tR=0.72 min, [M+1]+=234.11.
[Compound]
Name
Pd(dppf)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
cyclopentyl zinc chloride
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][N:8]=[C:7](Cl)[CH:6]=1)[CH3:2].[Cl-].[CH:14]1([Zn+])[CH2:18][CH2:17][CH2:16][CH2:15]1.O1CCOC[CH2:21]1>O>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[C:9]([CH3:21])[N:8]=[C:7]([CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:6]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Pd(dppf)
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC=C1)Cl)=O
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
cyclopentyl zinc chloride
Quantity
50 mL
Type
reactant
Smiles
[Cl-].C1(CCCC1)[Zn+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 75° C. for 2 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 9:1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC(=C1)C)C1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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